

Introduction: The Critical Role of Purity in Novel Acrylamide Scaffolds

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Compound of Interest

Compound Name: *N-methyl-N-(3-nitrophenyl)acrylamide*

Cat. No.: B13892660

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N-methyl-N-(3-nitrophenyl)acrylamide represents a unique chemical entity at the intersection of reactive functional groups: a tertiary amide, an electron-deficient aromatic system, and a polymerizable acryloyl moiety. For researchers in materials science and drug development, such molecules are of significant interest as covalent modifiers, specialized monomers, or intermediates. The ultimate utility of this compound is inextricably linked to its purity. Trace impurities, such as unreacted starting materials (N-methyl-3-nitroaniline), byproducts, or polymers, can lead to aberrant results in biological assays, unpredictable material properties, and failed downstream synthetic steps.

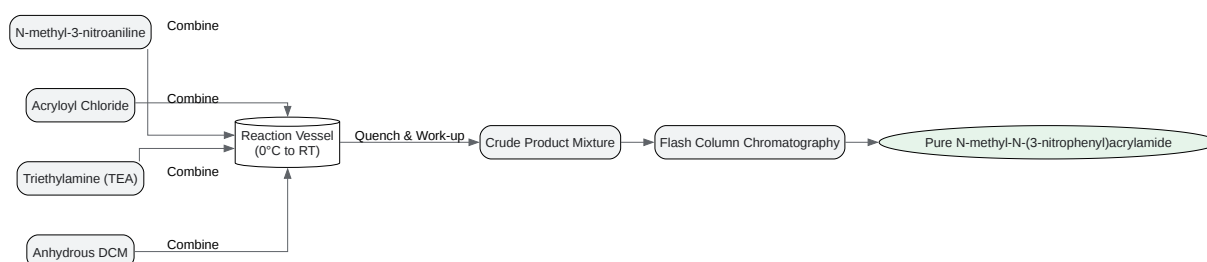
This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of **N-methyl-N-(3-nitrophenyl)acrylamide**. The methodologies described herein are grounded in established principles of organic chemistry and analytical science, designed to ensure a self-validating workflow from initial reaction to final characterization. We will not only detail the "how" but also the critical "why" behind each experimental choice, empowering the researcher to adapt and troubleshoot as needed.

Part 1: Synthesis and Purification Strategy

The logical and most common approach to synthesizing N-substituted acrylamides is the acylation of a secondary amine with acryloyl chloride.[1][2] This Schotten-Baumann-type reaction is typically robust and high-yielding.

Proposed Synthetic Pathway

The synthesis proceeds by the nucleophilic attack of the secondary amine, N-methyl-3-nitroaniline, on the electrophilic carbonyl carbon of acryloyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is incorporated to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.



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Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N-methyl-3-nitroaniline (1.0 equiv).[3][4] Dissolve it in anhydrous dichloromethane (DCM).

- Base Addition: Add triethylamine (1.2 equiv) to the solution.
- Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.
- Acylation: Add acryloyl chloride (1.1 equiv) dropwise via a syringe to the stirred solution over 15 minutes. Maintaining a low temperature prevents polymerization of the acryloyl chloride and minimizes side reactions.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]
- Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes residual amine and base, while the basic wash removes any remaining acidic impurities.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product will likely contain the desired acrylamide along with potential impurities. Flash column chromatography is the preferred method for purification.[5]

- Column Preparation: Pack a silica gel column with an appropriate solvent system, such as an ethyl acetate/hexanes gradient.
- Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
- Elution: Elute the column with the chosen solvent gradient, collecting fractions. The polarity of the target molecule will be intermediate between the non-polar byproducts and the more polar starting amine.
- Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **N-methyl-N-(3-nitrophenyl)acrylamide**, likely as a yellow solid or oil.[3]

Part 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

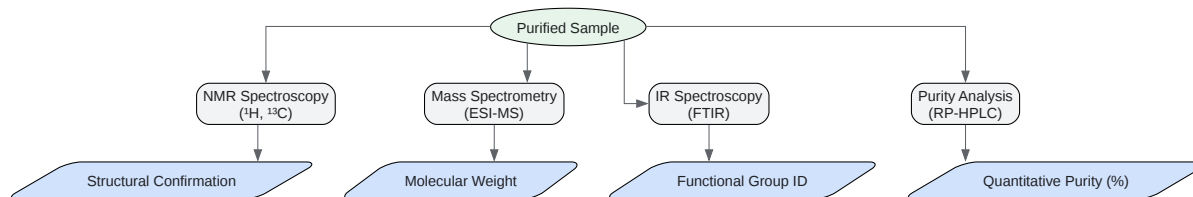
HPLC is the gold standard for quantitatively assessing the purity of organic compounds. A reverse-phase method is ideal for this molecule.

Experimental Protocol: HPLC Analysis

- System: An HPLC system equipped with a C18 column (e.g., 150 x 4.6 mm, 5 μ m particle size) and a UV-Vis or Diode Array Detector (DAD) is recommended.[6]
- Mobile Phase:
 - Solvent A: Water + 0.1% Formic Acid
 - Solvent B: Acetonitrile + 0.1% Formic Acid
 - The formic acid helps to protonate silanol groups on the stationary phase and ensures sharp, symmetrical peaks for the amine-containing compounds.[6]
- Gradient Elution: A linear gradient from approximately 30% B to 95% B over 15-20 minutes should provide adequate separation of the product from potential impurities.
- Detection: Monitor the elution at a wavelength where the nitrophenyl chromophore has strong absorbance, likely around 254 nm and near its λ_{max} (which can be determined by the DAD).
- Sample Preparation: Prepare a stock solution of the purified compound in acetonitrile at a concentration of ~1 mg/mL.
- Data Analysis: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram. For regulatory or cGMP purposes, analysis against a certified reference standard would be required.

Part 3: Comprehensive Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.



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Caption: Integrated workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework of the molecule.[7] Spectra should be acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment	Predicted ¹ H NMR (δ , ppm)	Predicted ¹³ C NMR (δ , ppm)	Rationale / Comments
N-CH ₃	3.3 - 3.5 (singlet, 3H)	37 - 40	The N-methyl group is deshielded by the adjacent amide and aromatic ring. Similar to values seen in N-methylanilines. [8] [9]
Vinyl H (α to C=O)	5.7 - 5.9 (doublet)	127 - 130	Part of the characteristic AMX or ABX system of the acryloyl group.
Vinyl H (β to C=O, cis)	6.3 - 6.5 (dd)	129 - 132	Coupled to both the other vinyl protons.
Vinyl H (β to C=O, trans)	6.6 - 6.8 (dd)	---	Typically the most downfield of the vinyl protons.
Amide C=O	---	165 - 168	Characteristic chemical shift for an amide carbonyl carbon.
Aromatic C-NO ₂	---	148 - 150	The carbon directly attached to the electron-withdrawing nitro group is highly deshielded. [10] [11]
Aromatic H (ortho to NO ₂)	8.1 - 8.3	123 - 126	Protons ortho to a nitro group are significantly deshielded. [10]
Aromatic H (para to NO ₂)	7.6 - 7.8	134 - 137	The para proton is also deshielded by the

nitro group's
resonance effect.[10]

Protons meta to the
nitro group are least
affected.[10]

The carbon attached
to the amide nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups.

Table 2: Predicted IR Absorption Frequencies

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Rationale
Amide Carbonyl	C=O Stretch	1650 - 1670	Strong, sharp peak. Conjugation with the C=C bond and the nitrogen lone pair lowers the frequency compared to a simple ketone.[12]
Alkene	C=C Stretch	1610 - 1630	Medium intensity peak, characteristic of the acryloyl group.[12]
Nitro Group	Asymmetric NO ₂ Stretch	1515 - 1540	Very strong and characteristic absorption for an aromatic nitro compound.[13][14]
Nitro Group	Symmetric NO ₂ Stretch	1340 - 1360	Strong absorption, confirming the nitro functionality.[13][14]
Aromatic Ring	C=C Stretch	1450 - 1600	Multiple bands of varying intensity.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Electrospray Ionization (ESI) is a suitable soft ionization technique.

- Expected Molecular Ion: For the molecular formula C₁₀H₁₀N₂O₃, the calculated monoisotopic mass is 206.0691 g/mol . In positive ion mode ESI-MS, expect to observe the protonated molecule [M+H]⁺ at m/z 207.0764 and potentially a sodium adduct [M+Na]⁺ at m/z 229.0583. [15]

- Key Fragmentation: The most probable and diagnostic fragmentation pathway for N-aryl amides is the cleavage of the amide (N-CO) bond.[16] This would result in the loss of the N-methyl-3-nitroaniline radical and the formation of a stable acryloyl cation at m/z 55. Alternatively, cleavage could produce a resonance-stabilized acylium ion derived from the aromatic portion.

Conclusion

The successful application of **N-methyl-N-(3-nitrophenyl)acrylamide** in any research or development context is predicated on a thorough understanding and confirmation of its purity and identity. The integrated workflow presented in this guide—encompassing a logical synthesis, rigorous purification, quantitative HPLC analysis, and comprehensive spectroscopic characterization—provides a robust framework for achieving this. By following these protocols, researchers can proceed with confidence, knowing their material meets the high standards required for reproducible and reliable scientific outcomes.

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